Kynapcin-24

Description

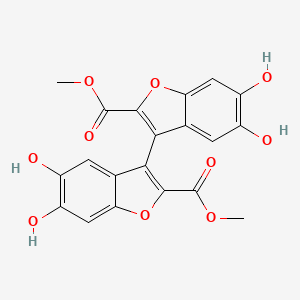

Structure

3D Structure

Properties

Molecular Formula |

C20H14O10 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

methyl 3-(5,6-dihydroxy-2-methoxycarbonyl-1-benzofuran-3-yl)-5,6-dihydroxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C20H14O10/c1-27-19(25)17-15(7-3-9(21)11(23)5-13(7)29-17)16-8-4-10(22)12(24)6-14(8)30-18(16)20(26)28-2/h3-6,21-24H,1-2H3 |

InChI Key |

IVZFDKACPFMQDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC(=C(C=C2O1)O)O)C3=C(OC4=CC(=C(C=C43)O)O)C(=O)OC |

Synonyms |

5,6,5',6'-tetrahydroxy(3,3')bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester kynapcin-24 |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation of Kynapcin 24

Mycological Source Identification: Polyozellus multiplex as the Producer Organism.

Kynapcin-24 is isolated from the fruiting bodies of the mushroom Polyozellus multiplex. researchgate.netresearchgate.netresearchgate.net This basidiomycete fungus is recognized as the natural source of kynapcins and other related dibenzofuranyl derivatives. researchgate.netresearchgate.netwikipedia.orgwikiwand.com Polyozellus multiplex is also known by its synonym Cantharellus multiplex. researchgate.netresearchgate.net

Advanced Chromatographic and Extraction Methodologies for this compound Isolation from Fungal Material.

The isolation of this compound from Polyozellus multiplex involves extraction and chromatographic techniques. Dried and fractured fruiting bodies of P. multiplex have been extracted using various solvents, including methanol. semanticscholar.orgresearchmap.jp Subsequent purification steps often involve column chromatography using materials such as silica (B1680970) gel. researchmap.jpdatapdf.com Different solvent systems are employed during chromatography to separate this compound from other compounds present in the fungal extract. researchmap.jp

Comprehensive Spectroscopic Techniques for this compound Structure Determination.

The structural elucidation of this compound has relied heavily on comprehensive spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D-NMR (¹H and ¹³C NMR) and 2D-NMR techniques, is a primary method used to determine the connectivity and arrangement of atoms within the molecule. researchgate.netyok.gov.trnih.govnih.gov Mass spectrometry (MS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), is utilized to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that aid in structural confirmation. researchgate.netnih.gov Other spectroscopic methods, such as UV and IR spectroscopy, can also provide complementary information about the functional groups present in the molecule. researchmap.jp

Based on these spectroscopic analyses, the structure of this compound has been established as 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester. researchgate.netresearchgate.net

Comparative Analysis with Related Dibenzofuranyl Derivatives: Kynapcin-12, Kynapcin-13, Kynapcin-28, and Polyozellin (B1219936).

Polyozellus multiplex is known to produce a series of related dibenzofuranyl derivatives, including Kynapcin-12, Kynapcin-13, Kynapcin-28, and Polyozellin. researchgate.netresearchgate.netwikipedia.orgwikiwand.com These compounds share structural similarities with this compound, all being derived from a dibenzofuran (B1670420) core structure. wikipedia.orgwikiwand.com

Kynapcin-12 is described as a para-terphenyl compound, although its structure has undergone revision. researchgate.netnih.govontosight.airesearchgate.net Its initial assignment as having a p-hydroquinone moiety was later revised to a different p-terphenyl (B122091) structure. researchgate.net Kynapcin-13 and Kynapcin-28 are also benzofuran (B130515) derivatives isolated from P. multiplex. researchgate.netwikipedia.orgnih.gov Polyozellin is another significant p-terphenyl compound isolated from this mushroom and is considered a major active compound. researchgate.netwikipedia.orgwikiwand.comresearchgate.net

While this compound is a bibenzofuranyl dimer with a specific substitution pattern, compounds like Kynapcin-13 are simpler benzofuran derivatives. researchgate.netresearchgate.netnih.gov Kynapcin-28 is also a bibenzofuranyl derivative, similar to this compound, but with a 2'-methyl ester group instead of a dimethyl ester at both carboxylic acid positions as in this compound. researchgate.net Polyozellin, despite being found in the same organism and sharing some biological activities, has a distinct p-terphenyl skeleton, which includes a p-substituted dibenzofuran moiety, but is structurally different from the bibenzofuranyl framework of the kynapcins like this compound. researchgate.netresearchgate.net

The structural variations among these kynapcins and polyozellin contribute to their differing biological activities, particularly in their inhibitory effects on enzymes like prolyl endopeptidase. researchgate.netresearchgate.netfabad.org.trmdpi.com

Here is a table summarizing the PubChem CIDs for the mentioned compounds:

| Compound Name | PubChem CID |

| This compound | Not readily available in search results, often referred to by structure. |

| Kynapcin-12 | 11742283 nih.govmetabolomicsworkbench.org |

| Kynapcin-13 | 10333115 nih.gov |

| Kynapcin-28 | Information available, specific CID not explicitly found in initial search results. naturalproducts.net |

| Polyozellin | 382514 wikipedia.orgwikiwand.com |

Interactive Data Table:

| Compound Name | Source Organism | Structural Type | Key Functional Groups |

| This compound | Polyozellus multiplex | Bibenzofuranyl dimer | Tetrahydroxy, Dimethyl ester |

| Kynapcin-12 | Polyozellus multiplex, Paxillus curtisii | p-Terphenyl | Acetyloxy, Hydroxy |

| Kynapcin-13 | Polyozellus multiplex | Benzofuran | Dihydroxy, Dimethyl ester (partial) |

| Kynapcin-28 | Polyozellus multiplex | Bibenzofuranyl | Tetrahydroxy, Methyl ester (partial) |

| Polyozellin | Polyozellus multiplex | p-Terphenyl | Diacetoxy, Tetrahydroxy |

Chemical Synthesis and Analog Development of Kynapcin 24

Examination of Key Synthetic Transformations and Catalytic Approaches (e.g., Copper-Mediated and Palladium-Catalyzed Coupling Reactions).

The total synthesis of Kynapcin-24 relies on key transformations, notably copper-mediated and palladium-catalyzed coupling reactions. nih.govepa.govontosight.aiwikiwand.commetabolomicsworkbench.orgwikipedia.orgnih.gov These coupling reactions are central to constructing the complex dibenzofuran (B1670420) core of this compound. Specifically, the synthesis involved the coupling of a benzofuranyl iodide intermediate with a corresponding stannane. nih.govepa.govontosight.ai

A crucial step in the reported synthesis is the copper-mediated and palladium-catalyzed coupling of 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran (an iodide) with 5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]-3-(tributylstannyl)benzofuran (a stannane). nih.govepa.gov This type of coupling reaction, often related to Stille coupling due to the use of a stannane, is facilitated by palladium catalysis and can be promoted by copper co-catalysis. nih.govepa.govontosight.ai The use of palladium catalysis is a common strategy for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules. wikiwand.com Copper catalysis is also widely employed in organic synthesis for various transformations, including coupling reactions.

Another key transformation highlighted in the synthesis is a 5-endo-dig iodocyclization of a (hydroxyphenyl)propargyl ether. nih.govepa.govontosight.ai This cyclization step is instrumental in forming one of the benzofuran (B130515) rings within the this compound structure. The successful implementation of these catalytic and cyclization strategies was essential for the efficient construction of the target molecule.

Rational Design and Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies.

The discovery of this compound as a PEP inhibitor has spurred interest in exploring its potential as a therapeutic agent. nih.govontosight.ai Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and development to understand how modifications to a molecule's structure affect its biological activity. For kynapcins, which are a family of dibenzofuranyl derivatives including Kynapcin-12, Kynapcin-13, and Kynapcin-28, SAR studies are relevant to identify key structural features responsible for their PEP inhibitory activity. nih.govontosight.ai

Enzymatic Target Modulation: Prolyl Endopeptidase Pep Inhibition by Kynapcin 24

Identification of Prolyl Endopeptidase as a Primary Molecular Target of Kynapcin-24

Research has established prolyl endopeptidase as a primary molecular target of this compound. This compound is a new benzofuran (B130515) dimer isolated from Polyozellus multiflex. researchgate.netacs.orgnih.gov Its structure has been determined as 5,6,5',6'-tetrahydroxy[3,3']bibenzofuranyl-2,2'-dicarboxylic acid dimethyl ester. researchgate.netacs.orgnih.govnih.gov Studies have demonstrated that this compound effectively inhibits the activity of PEP. researchgate.netacs.orgnih.govnih.govresearchgate.netdcu.iewikipedia.orgwikipedia.org The identification of PEP as a target highlights this compound's potential relevance in modulating neuropeptide metabolism, as PEP is known to degrade various neuropeptides in the brain. wikipedia.orgfabad.org.tr

Biochemical Characterization of this compound's PEP Inhibition Profile

The biochemical characterization of this compound's interaction with PEP has provided valuable insights into its inhibitory profile. This compound has been shown to inhibit PEP activity. researchgate.netacs.orgresearchgate.netdcu.iewikipedia.orgwikipedia.org

Determination of Inhibitory Potency (IC50 Values)

The inhibitory potency of this compound against PEP has been quantified by determining its IC50 value. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half. Studies have reported that this compound inhibits PEP with an IC50 value of 1.14 µM. researchgate.netacs.orgnih.govnih.govresearchgate.netdcu.iewikipedia.org This value indicates that this compound is a relatively potent inhibitor of PEP.

Here is a table summarizing the IC50 value for this compound's inhibition of PEP:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| This compound | Prolyl Endopeptidase | 1.14 | researchgate.netacs.orgnih.govnih.govresearchgate.netdcu.iewikipedia.org |

Elucidation of Inhibition Mechanism (e.g., Non-Competitive Inhibition)

The mechanism by which this compound inhibits PEP has been investigated. Research indicates that this compound acts as a non-competitive inhibitor of prolyl endopeptidase. researchgate.netacs.orgnih.govnih.govresearchgate.netwikipedia.org Non-competitive inhibition typically involves the inhibitor binding to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency, regardless of the substrate concentration.

Mechanistic Insights into this compound-PEP Interactions

Mechanistic studies aim to understand the precise molecular interactions between this compound and PEP. While detailed structural analyses of the this compound-PEP complex may require further investigation, the non-competitive inhibition profile suggests that this compound binds to an allosteric site on the enzyme or forms a complex with both the free enzyme and the enzyme-substrate complex. researchgate.netresearchgate.net This binding event likely induces conformational changes in the enzyme that impede its ability to cleave its peptide substrates effectively.

Comparative Studies of this compound's PEP Inhibitory Activity with Other Kynapcins and Established Inhibitors

Comparative studies have assessed the PEP inhibitory activity of this compound relative to other kynapcins and established PEP inhibitors. Several kynapcins, including Kynapcin-12, Kynapcin-13, and Kynapcin-28, have been isolated from Polyozellus multiplex and also exhibit PEP inhibitory activity. wikipedia.orgfabad.org.trresearchgate.netresearchgate.net

Comparative data for the inhibitory potency of various kynapcins and other inhibitors against PEP:

| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism | Reference |

| This compound | Prolyl Endopeptidase | 1.14 | Non-competitive | researchgate.netacs.orgnih.govnih.govresearchgate.netdcu.iewikipedia.org |

| Kynapcin-13 | Prolyl Endopeptidase | 76.80 | Non-competitive | fabad.org.trresearchgate.net |

| Kynapcin-28 | Prolyl Endopeptidase | 0.98 | Non-competitive | fabad.org.trresearchgate.net |

| Polyozellin (B1219936) | Prolyl Endopeptidase | 2.72 | - | researchgate.net |

| Kynapcin-12 | Prolyl Endopeptidase | 1.25 | - | researchgate.netfabad.org.trresearchgate.net |

| Z-Pro-Prolinal | Prolyl Endopeptidase | 5.0 | - | researchgate.net |

| Corilagin | Prolyl Endopeptidase | 1.17 | Non-competitive | researchgate.net |

| Propeptin | Prolyl Endopeptidase | 1.1 | - | researchgate.netresearchgate.net |

| S-17092 | Prolyl Endopeptidase | Potent | Selective | wikipedia.org |

This compound demonstrated less inhibition against other serine proteases such as chymotrypsin, trypsin, and elastase, suggesting a degree of specificity for PEP. researchgate.netacs.orgnih.govnih.gov This relative specificity is a desirable characteristic for potential therapeutic agents to minimize off-target effects.

Preclinical Research Hypotheses Related to this compound's PEP Inhibition in Neurological Models (e.g., cognitive function, neurodegenerative diseases)

The identification of this compound as a potent and relatively specific PEP inhibitor has led to preclinical research hypotheses regarding its potential therapeutic applications in neurological disorders, particularly those involving cognitive decline. Given the observed increase in PEP activity in Alzheimer's disease, it is hypothesized that inhibiting this enzyme with compounds like this compound could help to restore the balance of neuropeptides in the brain. researchgate.netfabad.org.tr

PEP is known to degrade neuropeptides that are involved in learning and memory processes. wikipedia.orgfabad.org.tr By inhibiting PEP, this compound could potentially increase the levels of these beneficial neuropeptides, thereby improving cognitive function and potentially slowing the progression of neurodegenerative processes. fabad.org.tr Preclinical studies using in vitro and in vivo neurological models are crucial to test these hypotheses and evaluate the efficacy of this compound in improving cognitive deficits and its potential neuroprotective effects. While the provided search results highlight the inhibitory activity of this compound, further research specifically detailing preclinical in vivo studies on cognitive function and neurodegenerative disease models would provide more direct evidence supporting these hypotheses.

Antiviral Research: Sars Cov 2 Main Protease Mpro Inhibitory Potential of Kynapcin 24

In Silico Screening Methodologies for Kynapcin-24 against SARS-CoV-2 Mpro.

In silico screening methodologies have played a significant role in identifying potential antiviral compounds by evaluating large libraries of molecules against viral targets like SARS-CoV-2 Mpro. nih.gov Structure-based virtual screening was employed to investigate compounds derived from edible mushrooms for their inhibitory potential against SARS-CoV-2 Mpro. researchgate.netimsc.res.inebi.ac.uk In one such study, a library of 2433 compounds from mushrooms was screened against the Mpro protein (PDB: 6LU7). researchgate.net This virtual screening process aimed to identify promising candidates based on their predicted interactions with the Mpro active site. This compound (referred to as M_83 in one study) was identified as one of four promising hits resulting from this screening effort. researchgate.netnaturalproducts.netimsc.res.inebi.ac.uk The selection criteria for these hits included molecular docking results, adherence to Lipinski's rule, and subsequent evaluation through molecular dynamics (MD) simulation and MM/PBSA binding free energy calculations. researchgate.net

Molecular Docking and Binding Affinity Predictions for this compound-Mpro Complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and the nature of interactions. nih.gov In the in silico screening studies, molecular docking was a primary step in evaluating the potential of mushroom-derived compounds, including this compound, to bind to the active site of SARS-CoV-2 Mpro. researchgate.netimsc.res.inebi.ac.uk The docking results were crucial in identifying this compound as a promising candidate for Mpro inhibition. researchgate.netebi.ac.uk Further analysis, supported by the X-ray structure of SARS-CoV-2 Mpro in complex with compound 24 (PDB: 7TIZ), has elucidated specific interactions. researchgate.net For instance, the presence of a 3-trifluoromethylbenzyl group in compound 24 (this compound) is reported to contribute two additional hydrogen bonds with the Asn142 residue in the S3/S4 pocket of Mpro, which helps explain its observed potency. researchgate.net While specific numerical binding affinity predictions (e.g., docking scores or MM/PBSA values) for this compound relative to other screened compounds were part of the selection process, detailed comparative data for all screened compounds were not available in the provided snippets. researchgate.net

Molecular Dynamics Simulations for Investigating this compound-Mpro Complex Stability and Interactions.

Molecular dynamics (MD) simulations are computational tools used to study the dynamic behavior of molecular systems over time, providing insights into the stability of protein-ligand complexes and the nature of their interactions. Following molecular docking and initial screening, this compound was subjected to MD simulations to assess the stability of its complex with SARS-CoV-2 Mpro. researchgate.net One study mentioned performing 100 ns molecular dynamics simulations as part of the evaluation process for the promising mushroom-derived hits, including this compound. researchgate.net These simulations help to understand how the ligand-protein complex behaves in a more realistic environment, accounting for flexibility and solvent effects, thereby validating the static predictions made by molecular docking. Stable MD simulation trajectories indicate that the ligand maintains its favorable interactions with the protein's active site over time, suggesting a potentially stable inhibitory complex. Although detailed results of the this compound-Mpro MD simulations were not extensively provided in the snippets, the inclusion of MD simulation in the selection pipeline indicates its importance in validating this compound as a promising candidate. researchgate.net

Broader Biological and Pharmacological Research Directions of Kynapcin 24

Exploration of Kynapcin-24's Influence on Cellular Pathways and Biological Processes

Research into this compound has primarily focused on its interaction with prolyl endopeptidase (PEP). PEP is a serine protease involved in the degradation of proline-rich peptides, including those implicated in neurological disorders. researchgate.net The noncompetitive inhibition of PEP by this compound, with an IC₅₀ value of 1.14 µM, suggests a potential mechanism of action that could influence pathways where PEP plays a role. researchgate.netmdpi.com

Beyond PEP inhibition, preliminary in silico studies have explored the potential of this compound, alongside other kynapcins, to inhibit the main protease (Mpro) of SARS-CoV-2. mdpi.comauf.org These computational findings suggest a potential interaction with a key viral enzyme, hinting at possible antiviral activities and an influence on the cellular processes involved in viral replication. mdpi.comauf.org However, these are in silico predictions, and in vitro and in vivo studies are needed to confirm these inhibitory activities and understand their impact on cellular pathways during infection. mdpi.com

The broader influence of compounds like this compound on cellular pathways and biological processes can be inferred from research on related natural compounds and enzyme inhibitors. Biological processes are complex and involve intricate interactions between genes and pathways. biorxiv.orgplos.org Understanding these relationships is crucial for deciphering how a compound like this compound might exert its effects. plos.org For instance, inhibition of a specific enzyme can impact downstream signaling cascades and cellular functions. reactome.org

Advanced Preclinical Models for Efficacy Evaluation of this compound (excluding human clinical trials)

While specific details on advanced preclinical models used solely for this compound are limited in the provided search results, the context of research on similar bioactive compounds isolated from mushrooms and enzyme inhibitors provides insight into potential approaches.

Preclinical evaluation of compounds like this compound typically involves a range of in vitro and in vivo models to assess efficacy and understand mechanisms of action before any human trials. In vitro studies often utilize cell lines relevant to the targeted biological process or disease. For example, if this compound's PEP inhibitory activity is being investigated for neurological applications, in vitro models using neuronal cells or cell lines expressing relevant proline-rich peptides might be employed.

For the in silico findings related to SARS-CoV-2 Mpro inhibition, preclinical evaluation would necessitate in vitro antiviral assays using cell cultures infected with the virus to determine if this compound can inhibit viral replication in a laboratory setting. mdpi.com Following promising in vitro results, in vivo studies in animal models susceptible to SARS-CoV-2 infection would be crucial to evaluate efficacy in a living system. mdpi.com

Animal models are widely used in preclinical research to study disease pathogenesis and evaluate the efficacy of potential therapeutic agents. thermofisher.com The choice of animal model depends on the specific biological activity being investigated. For example, rodent models are commonly used in neurological research and infectious disease studies. Advanced preclinical models can also involve genetically modified organisms or specialized disease models that mimic specific aspects of human conditions.

Research into this compound as a Chemical Probe or Lead Compound for Drug Discovery

This compound's identified activity as a PEP inhibitor positions it as a potential chemical probe or a lead compound in drug discovery efforts. researchgate.netmdpi.com Chemical probes are valuable tools used to selectively modulate the function of a specific protein target, helping researchers understand the biological role of that target and assess its potential as a drug target. thermofisher.comresearchgate.net this compound's noncompetitive inhibition of PEP with a reported IC₅₀ of 1.14 µM makes it a candidate for use as a probe to study the implications of PEP inhibition in various biological systems. researchgate.netmdpi.com

As a lead compound, this compound serves as a starting point for the development of new drugs. nih.govcarnabio.com The process of lead identification and optimization involves synthesizing structural analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties. nih.govcarnabio.com The benzofuran (B130515) dimer structure of this compound provides a scaffold that medicinal chemists can modify to create novel compounds with potentially enhanced therapeutic profiles. Research in this area would involve structure-activity relationship (SAR) studies to understand how modifications to the this compound structure affect its PEP inhibitory activity and any other observed biological effects.

The in silico findings regarding SARS-CoV-2 Mpro inhibition also highlight this compound's potential as a lead compound for antiviral drug discovery. mdpi.comauf.org Further research would involve synthesizing and testing derivatives to optimize their inhibitory activity against the viral protease and evaluate their efficacy in preclinical models. mdpi.comdndi.org

Investigation of Potential Synergistic Effects of this compound with Other Bioactive Compounds

The investigation of potential synergistic effects involves studying the combined effect of this compound with other bioactive compounds to see if the combined effect is greater than the sum of their individual effects. plos.orgbiologyonline.com This is a common strategy in drug discovery and can lead to improved efficacy, reduced toxicity, or the ability to use lower doses of each compound. nih.gov

Research into synergistic effects would involve designing experiments to test combinations of this compound with other compounds in vitro and in preclinical models. nih.gov Various methods exist to quantify synergy, often involving assessing the combined effect on a specific biological endpoint, such as enzyme inhibition or cell viability, compared to the effects of the individual compounds. plos.org

While specific studies on the synergistic effects of this compound were not detailed in the search results, the concept of synergistic interactions between natural compounds and conventional drugs is a recognized area of research, particularly in fields like cancer treatment and infectious diseases. nih.govmdpi.com This suggests that investigating such interactions for this compound holds potential for uncovering novel therapeutic strategies.

Advanced Methodologies and Techniques in Kynapcin 24 Research

High-Throughput Screening Techniques for Bioactivity Profiling of Kynapcin-24

High-throughput screening (HTS) is a drug discovery process that enables the rapid testing of large numbers of compounds against specific biological targets bmglabtech.com. While direct mentions of this compound specifically in broad HTS campaigns are limited in the provided search results, the compound itself was identified as a "promising hit" from a virtual screening of compounds derived from edible mushrooms against the main protease (Mpro) of SARS-CoV-2 dntb.gov.uanih.gov. This suggests that this compound's potential bioactivity was initially flagged through screening approaches, albeit likely virtual screening rather than purely experimental HTS. HTS typically involves miniaturization, automation, and specialized plate readers for data acquisition bmglabtech.com. The goal is to identify initial "hits" or "leads" for further optimization bmglabtech.com.

Computational Approaches in Drug Discovery and Design Focused on this compound

Computational methods play a significant role in modern drug discovery, including the study of compounds like this compound amazon.com. Structure-based virtual screening was utilized to identify this compound, along with Kynapcin-12 and Kynapcin-28, as potential inhibitors of the SARS-CoV-2 main protease (Mpro) nih.gov. This involved screening a library of mushroom-derived compounds against the known structure of the Mpro protein nih.gov.

Further computational analyses, such as docking studies, Lipinski's rule assessment, molecular dynamics (MD) simulations, and MM/PBSA binding free energy calculations, were performed on this compound and other identified hits to evaluate their potential interactions and stability with the target protein nih.govresearchgate.netresearchgate.net. Molecular dynamics simulations, for instance, are used to study the stability of protein-ligand complexes over time researchgate.net. These computational techniques provide valuable insights into the likely binding modes and affinities of compounds, guiding further experimental research.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) Applied to this compound and its Analogues

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) are used to build models that relate chemical structure to biological activity epdf.pub. While specific detailed QSAR studies focused solely on this compound and a large set of its analogues were not extensively detailed in the search results, the concept of investigating structure-activity relationships for Kynapcin derivatives exists fabad.org.tr. This compound is part of a series of benzofuran (B130515) dimer type compounds isolated from Polyozellus multiplex, including Kynapcin-12, Kynap-cin-13, and Kynapcin-28, which have shown inhibitory activity against prolyl endopeptidase (PEP) researchgate.netfabad.org.tr.

QSAR approaches could be applied to this series of compounds to identify structural features that are critical for PEP inhibition or other observed bioactivities. This involves calculating molecular descriptors and building statistical models to predict activity based on structure epdf.pub. Such studies can help in the design of novel analogues with potentially improved potency or selectivity. Finding analogues based on structural similarity is a key aspect of chemoinformatics, often facilitated by software tools freshdesk.com.

Data regarding the PEP inhibitory activity of this compound and some related compounds is available:

| Compound | IC50 (PEP inhibition) | Reference |

| This compound | 1.14 µM | researchgate.netfabad.org.tr |

| Kynapcin-13 | 76.80 µM | researchgate.netfabad.org.tr |

| Kynapcin-28 | 0.98 µM | researchgate.netfabad.org.tr |

Note: One source indicates this compound IC50 as 1.14 mM researchgate.net, while others state 1.14 µM researchgate.netfabad.org.tr. The µM value appears more consistent with the potency levels of the other kynapcins listed.

Advanced Analytical Techniques for Comprehensive Characterization of this compound

Comprehensive characterization of this compound relies on advanced analytical techniques to confirm its structure and purity. The structures of kynapcins, including this compound, have been primarily determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopic methods researchgate.net.

Advanced analytical techniques commonly used in natural product chemistry and pharmaceutical analysis include High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and various spectroscopic methods like NMR (1D and 2D) and mass spectrometry (including high-resolution MS) semanticscholar.orgjagiellonskiecentruminnowacji.pl. These techniques are crucial for:

Determining the exact molecular weight and elemental composition (Mass Spectrometry).

Elucidating the complete chemical structure, including the arrangement of atoms and functional groups (NMR Spectroscopy).

Assessing the purity of isolated compounds and identifying potential impurities (HPLC, UHPLC, GC-MS, LC-MS) .

Separating this compound from other compounds present in the crude extract (Chromatography techniques) .

While the specific details of the analytical protocols used for this compound itself are not extensively provided in the search results, the general application of these advanced techniques is fundamental to the isolation, identification, and characterization of novel natural products like the kynapcins semanticscholar.orgjagiellonskiecentruminnowacji.pl.

Concluding Perspectives and Emerging Research Avenues for Kynapcin 24

Identification of Current Gaps and Future Challenges in Kynapcin-24 Research

Despite the initial identification and characterization of this compound and its inhibitory activity against PEP, significant gaps remain in fully understanding its biological profile and therapeutic potential. One key challenge is the limited availability of detailed in vitro and in vivo studies to validate the in silico findings, particularly concerning its antiviral activity against SARS-CoV-2 Mpro. mdpi.comnih.gov While virtual screening suggested promising inhibitory activity, experimental confirmation in cellular and animal models is crucial to determine its efficacy and mechanism of action in a biological context. mdpi.comnih.gov

Another challenge lies in the complexity of its isolation from natural sources like Polyozellus multiplex. Developing efficient and scalable synthesis methods for this compound is essential to provide sufficient quantities for comprehensive research and potential therapeutic development. Although a synthetic route has been reported, achieving higher yields and exploring alternative, more cost-effective synthesis pathways remain important future directions. researchgate.net

Furthermore, a comprehensive understanding of this compound's pharmacokinetic and pharmacodynamic properties is currently lacking. Studies on its absorption, distribution, metabolism, and excretion (ADME) are necessary to assess its bioavailability and how it behaves within a living system. The stability of this compound under various physiological conditions also needs to be thoroughly investigated.

Exploration of Novel Therapeutic Applications Beyond Current Research Indications

Current research on this compound has primarily focused on its PEP inhibitory activity and potential antiviral effects against SARS-CoV-2. mdpi.comauf.orgnih.gov However, the diverse bioactivity observed in other compounds isolated from mushrooms, including other kynapcins, suggests that this compound may possess additional therapeutic properties. mdpi.commdpi.comnih.gov

Given that PEP is involved in various physiological processes, including learning, memory, and neuroinflammation, further research could explore the potential of this compound in the context of neurodegenerative diseases beyond its known PEP inhibition. researchgate.net Investigating its effects on other enzymes and pathways involved in neurological disorders could reveal novel therapeutic applications.

Moreover, the source mushroom, Polyozellus multiplex, has been reported to have inhibitory effects on the proliferation of cancer cell lines. mdpi.com This warrants investigation into whether this compound itself possesses anticancer properties, either alone or in combination with other therapeutic agents. Exploring its effects on different cancer cell lines and elucidating potential mechanisms of action could open new avenues for cancer research.

The broad spectrum of bioactivities found in mushroom-derived compounds, such as antioxidant and antimicrobial properties, also suggests potential for exploring these areas for this compound. mdpi.comresearchgate.nettandfonline.com While not the primary focus of current research, these possibilities represent emerging research avenues.

Promotion of Interdisciplinary Research Paradigms for a Holistic Understanding of this compound

Advancing the research on this compound necessitates a strong emphasis on interdisciplinary collaboration. A holistic understanding of this compound, from its natural source to its potential therapeutic applications, requires the integration of expertise from various scientific disciplines.

Chemists are crucial for developing efficient isolation and synthesis methods and for structural modifications to potentially enhance activity and improve pharmacokinetic properties. Biologists and pharmacologists are essential for conducting rigorous in vitro and in vivo studies to validate initial findings, elucidate mechanisms of action, and assess efficacy and safety. mdpi.comnih.gov

Collaboration with mycologists and botanists can provide deeper insights into the cultivation of Polyozellus multiplex and the factors influencing this compound production, potentially leading to more sustainable and efficient sourcing. mdpi.com Experts in computational biology and cheminformatics can further contribute by utilizing advanced modeling techniques to predict potential targets, optimize compound structures, and understand interactions at the molecular level. auf.orgnih.gov

Furthermore, integrating knowledge from fields such as material science could be relevant for developing advanced delivery systems for this compound, improving its bioavailability and targeted delivery. amazon.com Promoting interdisciplinary workshops, joint research projects, and shared infrastructure will be vital to accelerate the pace of discovery and translate the potential of this compound into tangible therapeutic benefits. amazon.comaup.nl

Q & A

Q. What is the established mechanism of action of Kynapcin-24, and how is its inhibitory activity experimentally validated?

this compound is a benzofuran dimer that noncompetitively inhibits prolyl endopeptidase (PEP) with an IC50 of 1.14 µM, as demonstrated via enzyme inhibition assays using purified PEP and fluorogenic substrates . To validate inhibitory activity, researchers typically employ dose-response curves, kinetic assays (e.g., Michaelis-Menten analysis), and selectivity screens against related serine proteases (e.g., trypsin, chymotrypsin) to confirm specificity .

Q. What experimental methodologies are recommended for characterizing the structural and physicochemical properties of this compound?

Key methods include:

- Spectral analysis : NMR (<sup>1</sup>H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) for structural elucidation.

- Chromatography : HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability . Detailed protocols should follow IUPAC guidelines for compound characterization, with raw data provided in supplementary materials .

Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy while minimizing off-target effects?

Use a tiered approach:

- Primary screening : Enzyme inhibition assays with PEP and control enzymes (e.g., elastase) to establish selectivity.

- Cellular models : Cell lines expressing PEP (e.g., neuronal or immune cells) treated with this compound, followed by functional readouts (e.g., substrate cleavage assays).

- Negative controls : Include vehicle-only groups and inactive structural analogs to rule out nonspecific effects . Statistical power analysis should determine sample sizes, and data must report mean ± SD with justification for significant figures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

Contradictions may arise from assay variability (e.g., substrate concentrations, enzyme sources) or buffer conditions (pH, ionic strength). To address this:

- Standardize protocols : Adopt consensus assay conditions (e.g., 25°C, pH 7.4) and validate enzyme activity batches.

- Meta-analysis : Compare raw datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic biases .

- Reproducibility checks : Replicate key experiments in independent labs and publish detailed methodological appendices .

Q. What strategies are effective for optimizing this compound’s synthetic pathway to enhance yield and scalability for preclinical studies?

- Retrosynthetic analysis : Prioritize convergent synthesis to assemble the benzofuran dimer core efficiently.

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to reduce side reactions.

- Purification : Use flash chromatography or crystallization to isolate intermediates with ≥90% yield. Document all synthetic steps with reaction monitoring (TLC, LC-MS) and characterize intermediates spectroscopically .

Q. How should researchers integrate computational and experimental data to explore structure-activity relationships (SAR) of this compound derivatives?

- Molecular docking : Model derivatives into PEP’s active site using software like AutoDock Vina to predict binding affinities.

- In vitro validation : Synthesize top candidates and test IC50 values against PEP.

- Data triangulation : Compare computational binding energies with experimental inhibition constants (Ki) to refine SAR models . Discrepancies between predicted and observed activities should prompt re-evaluation of force fields or solvation parameters in simulations .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit data to a four-parameter logistic curve (e.g., using GraphPad Prism) to calculate IC50 and Hill slopes.

- Error propagation : Report confidence intervals for IC50 values derived from triplicate experiments.

- Outlier detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

- Detailed supplementary materials : Include step-by-step protocols, raw instrument outputs (e.g., NMR spectra, chromatograms), and compound characterization data.

- Metadata annotation : Specify instrument models (e.g., Bruker Avance III HD 600 MHz NMR), software versions, and reagent lot numbers .

- Open data practices : Deposit datasets in repositories like Zenodo or Figshare with DOIs for public access .

Tables for Key Data Reporting

Q. Table 1. Minimum Data Requirements for Publishing this compound Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.